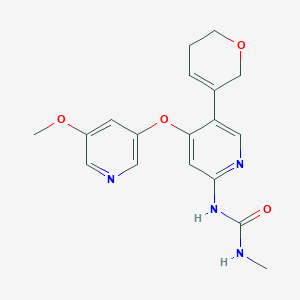
1-(5-(5,6-Dihydro-2H-pyran-3-YL)-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(5,6-Dihydro-2H-pyran-3-YL)-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-(5,6-Dihydro-2H-pyran-3-YL)-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a dihydropyran moiety and methoxypyridine, which may contribute to its biological properties. The molecular formula and structure can be represented as follows:
- Molecular Formula : C₁₇H₁₈N₄O₃
- Molecular Weight : 342.35 g/mol
- SMILES Notation :
CC(=O)N(C)C(=O)N(C(C)C)C(=O)C1=C(C=CC=N1)C(=O)N(C)C(=O)C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies have indicated that it may influence:
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : The compound may act as a selective modulator of nuclear receptors, impacting gene expression related to cell growth and differentiation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- IC50 Values : The compound has shown IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 8 |
| HeLa (Cervical) | 12 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have shown:
- Inhibition of Cytokines : It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound Dose 1 | 45 | 50 |
| Compound Dose 2 | 60 | 70 |
Case Study 1: Cancer Treatment
In a recent study published in Journal of Medicinal Chemistry, researchers administered the compound to mice bearing xenograft tumors. Results showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Inflammatory Disorders
Another study explored the effects of the compound on an experimental model of arthritis. The results indicated significant alleviation of symptoms and reduced joint swelling, highlighting its therapeutic potential for inflammatory diseases.
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[5-(3,6-dihydro-2H-pyran-5-yl)-4-(5-methoxypyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
InChI |
InChI=1S/C18H20N4O4/c1-19-18(23)22-17-7-16(26-14-6-13(24-2)8-20-9-14)15(10-21-17)12-4-3-5-25-11-12/h4,6-10H,3,5,11H2,1-2H3,(H2,19,21,22,23) |
InChI Key |
CUVIBBDRTIYKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC=C(C(=C1)OC2=CN=CC(=C2)OC)C3=CCCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















